
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of two chlorine atoms at positions 5 and 7, a methyl group at position 3, and a sulfonyl chloride group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride typically involves the chlorination of 3-methyl-1-benzothiophene followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorinating and sulfonylating agents.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted benzothiophenes, sulfonamides, and sulfonate esters, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride involves its interaction with molecular targets through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Methyl-1-benzothiophene-2-sulfonyl chloride
- 7-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Uniqueness
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is unique due to the specific substitution pattern of chlorine atoms at positions 5 and 7, which can influence its reactivity and interaction with other molecules. This distinct structure may confer unique properties compared to other benzothiophene derivatives.
Propiedades
Fórmula molecular |
C9H5Cl3O2S2 |
|---|---|
Peso molecular |
315.6 g/mol |
Nombre IUPAC |
5,7-dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl3O2S2/c1-4-6-2-5(10)3-7(11)8(6)15-9(4)16(12,13)14/h2-3H,1H3 |
Clave InChI |
OYXUHPOHQBUKMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C=C(C=C2Cl)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



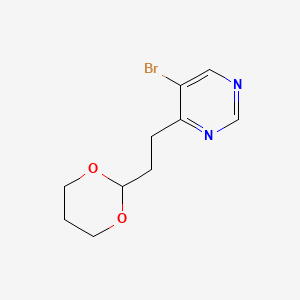
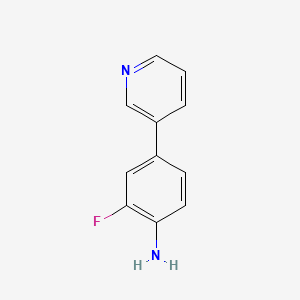
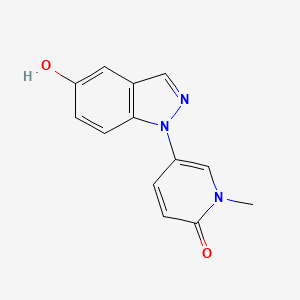
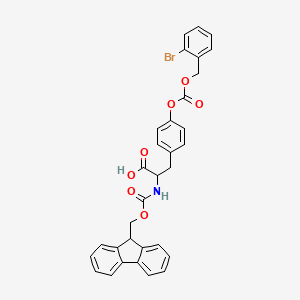
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
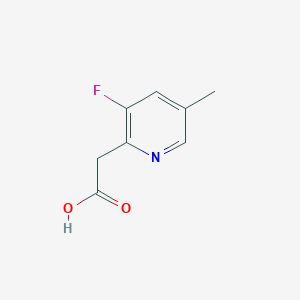
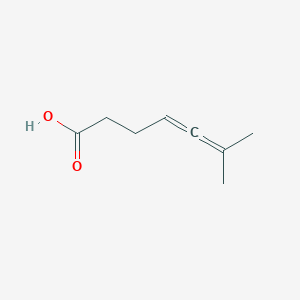
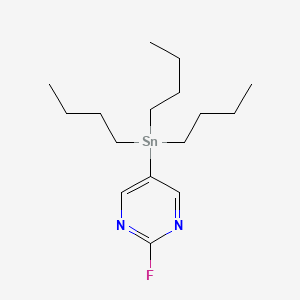
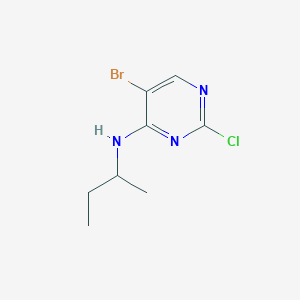
![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)
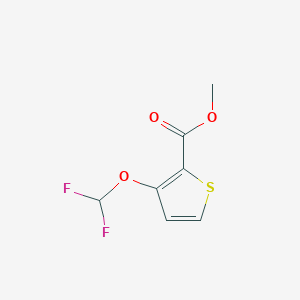
![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
